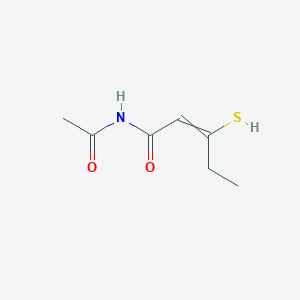
N-Acetyl-3-sulfanylpent-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-sulfanylpent-2-enamide is an organic compound that belongs to the class of enamides Enamides are derivatives of enamines, where the nitrogen atom is bonded to an acyl group This compound is characterized by the presence of an acetyl group, a sulfanyl group, and a pent-2-enamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-sulfanylpent-2-enamide can be achieved through several methods. One common approach involves the reaction of a ketoxime with ferrous acetate as the reducing reagent. This method offers mild reaction conditions, simple purification procedures, and high yields . Another method involves the phosphine-mediated reductive acylation of oximes, which results in the formation of enamides with good yields and excellent purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-3-sulfanylpent-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-Acetyl-3-sulfanylpent-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-Acetyl-3-sulfanylpent-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-3-sulfanylbut-2-enamide
- N-Acetyl-3-sulfanylhex-2-enamide
- N-Acetyl-3-sulfanylprop-2-enamide
Uniqueness
N-Acetyl-3-sulfanylpent-2-enamide is unique due to its specific structure, which includes an acetyl group, a sulfanyl group, and a pent-2-enamide backbone. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
88152-49-2 |
|---|---|
Formule moléculaire |
C7H11NO2S |
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
N-acetyl-3-sulfanylpent-2-enamide |
InChI |
InChI=1S/C7H11NO2S/c1-3-6(11)4-7(10)8-5(2)9/h4,11H,3H2,1-2H3,(H,8,9,10) |
Clé InChI |
FFTRFSFUPHWBDE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(=O)NC(=O)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


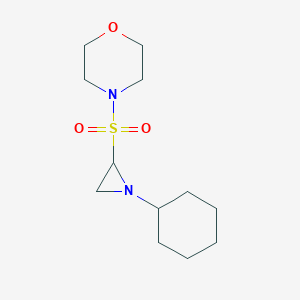
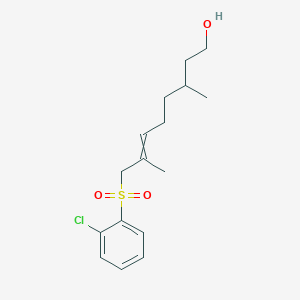
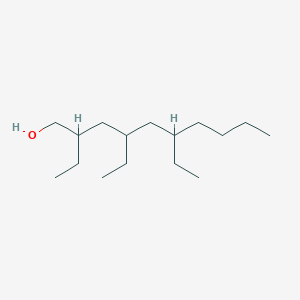
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)

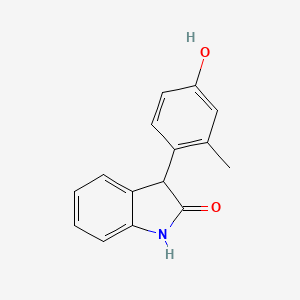
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
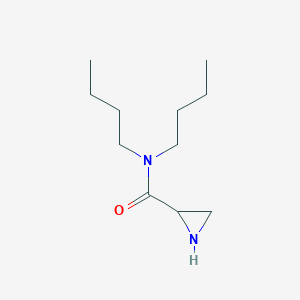
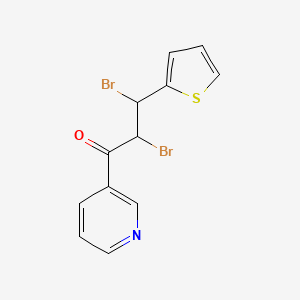
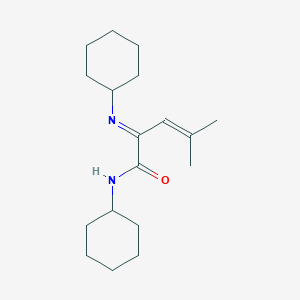
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
